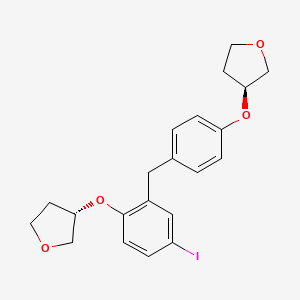![molecular formula C6H4BrN3O B14889004 3-Bromoimidazo[1,2-a]pyrazin-2-ol](/img/structure/B14889004.png)
3-Bromoimidazo[1,2-a]pyrazin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoimidazo[1,2-a]pyrazin-2-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development . The presence of a bromine atom at the 3-position and a hydroxyl group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyrazin-2-ol can be synthesized through a one-pot reaction involving the cyclization of 2-aminopyridine derivatives with α-haloketone derivatives . The reaction typically takes place in the presence of a base and a brominating agent, such as N-bromosuccinimide (NBS), under mild conditions . The reaction conditions are generally mild and do not require the use of metal catalysts, making the process more environmentally friendly .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromoimidazo[1,2-a]pyrazin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form a carbonyl group.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Cyclization Reactions: These reactions often require the presence of a base and a suitable solvent, such as ethanol or methanol.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyrazines with different functional groups at the 3-position.
Oxidation Reactions: The major product is the corresponding imidazo[1,2-a]pyrazin-2-one.
Cyclization Reactions: The products are more complex heterocyclic compounds with potential biological activities.
Aplicaciones Científicas De Investigación
3-Bromoimidazo[1,2-a]pyrazin-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromoimidazo[1,2-a]pyrazin-2-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The presence of the bromine atom and the hydroxyl group may enhance its binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but lacks the pyrazine ring, which may affect its biological activity.
3-Bromoimidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring, which may influence its chemical reactivity and applications.
3-Bromoimidazo[1,2-a]pyrazine: Lacks the hydroxyl group at the 2-position, which may alter its chemical properties and biological activities.
Uniqueness
3-Bromoimidazo[1,2-a]pyrazin-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which provide distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H4BrN3O |
|---|---|
Peso molecular |
214.02 g/mol |
Nombre IUPAC |
3-bromoimidazo[1,2-a]pyrazin-2-ol |
InChI |
InChI=1S/C6H4BrN3O/c7-5-6(11)9-4-3-8-1-2-10(4)5/h1-3,11H |
Clave InChI |
RFQPCFLXICFREG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NC(=C2Br)O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
![N-((1S,2S,3R)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonimidamide](/img/structure/B14888939.png)


![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)

![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)




![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
